molecular formula C6H18OSi2 B120664 Hexamethyldisiloxane CAS No. 107-46-0

Hexamethyldisiloxane

Cat. No.: B120664
CAS No.: 107-46-0
M. Wt: 162.38 g/mol
InChI Key: UQEAIHBTYFGYIE-UHFFFAOYSA-N
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Description

Hexamethyldisiloxane is an organosilicon compound with the chemical formula ( \text{O[Si(CH}_3\text{)]}_2 ). It is a volatile, colorless liquid commonly used as a solvent and reagent in organic synthesis. The compound is known for its low boiling point and high flammability. It is prepared through the hydrolysis of trimethylsilyl chloride and serves as a prototype for disiloxanes, resembling a subunit of polydimethylsiloxane .

Mechanism of Action

Hexamethyldisiloxane (HMDSO) is an organosilicon compound with the formula O[Si(CH3)3]2 . This volatile colorless liquid is used as a solvent and as a reagent in organic synthesis .

Target of Action

HMDSO is primarily used as a source of the trimethylsilyl functional group (-Si(CH3)3) in organic synthesis . It interacts with various organic compounds, particularly alcohols and carboxylic acids, to convert them into silyl ethers and silyl esters, respectively .

Mode of Action

In the presence of an acid catalyst, HMDSO reacts with alcohols and carboxylic acids to form silyl ethers and silyl esters . This reaction is a key step in the protection of alcohols and carboxylic acids during organic synthesis, as the silyl group can be selectively removed later under mild conditions .

Biochemical Pathways

It’s known that the compound undergoes oxidation decomposition . The initial reactions of this process can be divided into two categories: the thermal decomposition of HMDSO itself and the collision reaction between HMDSO molecule and O2 molecule .

Pharmacokinetics

Information on the pharmacokinetics of HMDSO is limited. It’s known that hmdso is a volatile compound with a boiling point of 100 to 101 °c . This suggests that it could be rapidly eliminated from the body through exhalation if ingested or inhaled.

Result of Action

The oxidative decomposition of HMDSO results in the formation of various products, including CH4, CH2O, CO, CO2, SiO, and amorphous silica . These products can have various effects on the body and the environment, depending on their concentrations and the context of exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HMDSO. For instance, the presence of oxygen can lead to the oxidative decomposition of HMDSO, resulting in the formation of various products . Additionally, the compound’s volatility means that it can easily evaporate into the air, which can affect its concentration in a given environment .

Chemical Reactions Analysis

Types of Reactions: Hexamethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and trimethylsilyl chloride.

    Substitution: Acid catalysts such as hydrochloric acid.

    Oxidation: Rhenium (VII) oxide.

Major Products:

    Hydrolysis: this compound and hydrochloric acid.

    Substitution: Silyl ethers and silyl esters.

    Oxidation: Siloxide compounds.

Comparison with Similar Compounds

Hexamethyldisiloxane is unique due to its high volatility and low boiling point. Similar compounds include:

    Disiloxane: A simpler siloxane with a similar structure but different reactivity.

    Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.

    Dimethyl ether: A simpler ether with different chemical properties.

    Bis(trimethylsilyl)amine: Contains similar silyl groups but has different applications.

    Tetrakis(trimethylsilyloxy)silane: A more complex siloxane with multiple silyl groups.

This compound stands out due to its specific applications in organic synthesis and its role as a precursor for various silicon-based materials.

Properties

IUPAC Name

trimethyl(trimethylsilyloxy)silane
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InChI

InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
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InChI Key

UQEAIHBTYFGYIE-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C
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Molecular Formula

C6H18OSi2
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Related CAS

26298-61-3
Record name Hexamethyldisiloxane homopolymer
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DSSTOX Substance ID

DTXSID4026769
Record name Hexamethyldisiloxane
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Molecular Weight

162.38 g/mol
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Physical Description

Dry Powder; Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Disiloxane, 1,1,1,3,3,3-hexamethyl-
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Boiling Point

99 °C
Record name HEXAMETHYLDISILOXANE
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Flash Point

-30 °C
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Solubility

In water, 0.93 mg/L at 25 °C, 0.93 mg/L @ 25 °C (exp)
Record name HEXAMETHYLDISILOXANE
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Density

0.7638 at 20 °C
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Vapor Pressure

42.0 [mmHg]
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Color/Form

FLUID

CAS No.

107-46-0, 9006-65-9
Record name Hexamethyldisiloxane
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Melting Point

-66 °C
Record name HEXAMETHYLDISILOXANE
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Synthesis routes and methods I

Procedure details

This reaction proceeds slowly without diethylether but reacts faster at reflux temperatures. Trimethylsilanol is condensed during the HMDS distillation step to give HMDSO, which reacts as shown above.
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Synthesis routes and methods II

Procedure details

This material was dissolved in THF (0.1 mL), cooled to at 0° C. and treated with 0.5 M CF3TMS in THF (30 μL, 15 mmol) followed by 0.05 M TBAF in THF (5 mL, 0.025 mmol). After stirring for 30 min, the reaction mixture was diluted with saturated aqueous NaHCO3 (2 mL) and H2O (1 mL), extracted with EtOAc (6×), dried over Na2SO4, filtered and concentrated to give the crude bis-TMS ether.
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30 μL
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0.1 mL
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1 mL
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2 mL
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5 mL
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Synthesis routes and methods III

Procedure details

The compound of Example 10E (200 mg, 0.61 mmol) was dissolved in 2 mL of dichloromethane; 100 mg of 4 Å molecular sieves were added, followed by 15 mg of tetrapropylammonium perruthenate and 75 mg of 4-methylmorpholine N-oxide. The mixture was stirred for 2 hours at ambient temperature, and then filtered through diatomaceous earth to removed solids. The crude product was purified by silica gel chromatography using an Analogix IntelliFlash™ 40, eluting with a gradient of 5% to 30% ethyl acetate in hexanes. The compound of Example 10C (200 mg, 0.63 mmol) was combined with this aldehyde according to the coupling procedure described by Kutner et al. in J. Org. Chem. 1988, 53, 3450-3457. The named product was isolated as a mixture of trimethylsilyl ether (Fraction A) and hydroxyl (Fraction B) after chromatographic purification using an Analogix IntelliFlash 280™, eluting with a gradient of 0% to 50% ethyl acetate in hexanes. These products were combined and carried forward to the next step.
Quantity
200 mg
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reactant
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2 mL
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75 mg
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compound
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200 mg
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[Compound]
Name
aldehyde
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0 (± 1) mol
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15 mg
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Synthesis routes and methods IV

Procedure details

To a solution of DIPEA (6.12 mL, 35.0 mmol) in DCM (80 mL) was added trimethylsilyl trifluoromethanesulfonate (7.79 g, 35.0 mmol) followed by a solution of tetrahydro-2H-pyran-4-carbaldehyde (2 g, 17.52 mmol) in DCM (80 mL) at 0° C. Upon completion of the addition, the reaction mixture was allowed to stir at ambient temperature for 2 hr. The mixture was concentrated in vacuo and the resulting residue was treated with hexane (200 mL). The precipitate was filtered off and the solution was concentrated in vacuo providing crude trimethylsilyl ether, which was directly used in the next step without further purification.
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Quantity
6.12 mL
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reactant
Reaction Step One
Quantity
7.79 g
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reactant
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80 mL
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solvent
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Quantity
2 g
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reactant
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80 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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